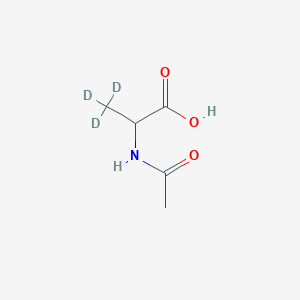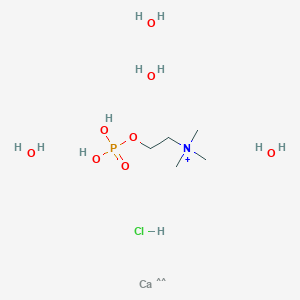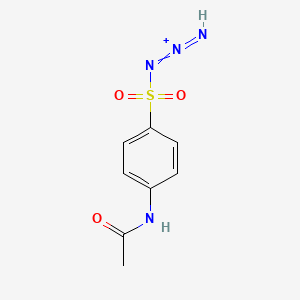
N-Acetyl-DL-alanine-3,3,3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-DL-alanine-3,3,3-d3 is a stable isotope-labeled compound with the chemical formula CD₃CH(NHCOCH₃)CO₂H. Its molecular weight is 134.15 g/mol . This compound is a deuterated derivative of DL-alanine, an α-amino acid commonly found in proteins. The “DL” prefix indicates that it contains both D- and L-enantiomers.
Preparation Methods
Synthetic Routes::
Deuterium Exchange: N-Acetyl-DL-alanine-3,3,3-d3 can be synthesized by replacing the hydrogen atoms in the alanine molecule with deuterium (³H) atoms. This process involves isotopic exchange reactions using deuterated reagents.
Chemical Synthesis: A more specific synthetic route would involve acetylating deuterated alanine using acetic anhydride or acetyl chloride.
Industrial Production:: Industrial-scale production typically involves the deuterium exchange method, followed by purification and isolation.
Chemical Reactions Analysis
Reactions::
Hydrolysis: N-Acetyl-DL-alanine-3,3,3-d3 can undergo hydrolysis to yield deuterated alanine and acetic acid.
Amide Formation: It can react with amines to form amides.
Esterification: Reaction with alcohols can lead to ester formation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis.
Amide Formation: Deuterated amines (e.g., deuterated ammonia or deuterated primary amines).
Esterification: Deuterated alcohols (e.g., deuterated methanol).
Major Products:: The major products depend on the specific reaction conditions. For hydrolysis, the products are deuterated alanine and acetic acid.
Scientific Research Applications
N-Acetyl-DL-alanine-3,3,3-d3 finds applications in various fields:
Metabolic Studies: Used as a tracer in metabolic studies to investigate amino acid metabolism.
Protein Structure and Function: Incorporation into proteins allows researchers to study protein folding, stability, and interactions.
Pharmacokinetics: Used in drug metabolism studies to track labeled compounds in vivo.
Mechanism of Action
The exact mechanism of action for N-Acetyl-DL-alanine-3,3,3-d3 depends on its specific application. its incorporation into proteins and metabolic pathways contributes to its effects.
Comparison with Similar Compounds
N-Acetyl-DL-alanine-3,3,3-d3 is unique due to its deuterium labeling. Similar compounds include DL-alanine (non-deuterated) and other stable isotope-labeled amino acids.
Remember that this compound serves as a valuable tool in research and provides insights into biological processes.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
2-acetamido-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3 |
InChI Key |
KTHDTJVBEPMMGL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







butanoic acid](/img/structure/B12061531.png)

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)


![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)


